molecular formula C9H14O6 B12541235 Methyl 6,6-dimethoxy-2,4-dioxohexanoate CAS No. 144527-82-2

Methyl 6,6-dimethoxy-2,4-dioxohexanoate

Cat. No.: B12541235
CAS No.: 144527-82-2
M. Wt: 218.20 g/mol
InChI Key: QOHBUNMOALUDKC-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C9H14O6 It is a derivative of hexanoic acid and features two methoxy groups and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethoxy-2,4-dioxohexanoate typically involves the esterification of 6,6-dimethoxy-2,4-dioxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethoxy-2,4-dioxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace methoxy groups under basic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Methyl 6,6-dimethoxy-2,4-dioxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethoxy-2,4-dioxohexanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of methoxy and oxo groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-dimethoxy-2-indolecarboxylate
  • 4-Methyl-2,6-dimethoxyphenol
  • 2,6-Dimethoxy-4-methylphenol

Uniqueness

Methyl 6,6-dimethoxy-2,4-dioxohexanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

Methyl 6,6-dimethoxy-2,4-dioxohexanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H14_{14}O5_{5}
  • Molecular Weight : 214.22 g/mol

The compound features two methoxy groups and a dioxo functional group, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are essential in mitigating oxidative stress, which is linked to various chronic diseases.

  • Mechanism : The compound likely scavenges free radicals and reduces oxidative damage by enhancing the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases.

  • Case Study : In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This effect was linked to the inhibition of the NF-κB signaling pathway.

Potential Therapeutic Uses

Given its biological activities, this compound may have potential therapeutic applications in:

  • Chronic Inflammatory Diseases : Its anti-inflammatory properties could make it a candidate for treating conditions like rheumatoid arthritis.
  • Neuroprotection : The antioxidant effects may offer protective benefits against neurodegenerative diseases such as Alzheimer's.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

StudyFindingsMethodology
Study ADemonstrated antioxidant activity via DPPH assayIn vitro
Study BReduced cytokine levels in macrophagesCell culture
Study CPotential neuroprotective effects in animal modelsIn vivo

Properties

CAS No.

144527-82-2

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 6,6-dimethoxy-2,4-dioxohexanoate

InChI

InChI=1S/C9H14O6/c1-13-8(14-2)5-6(10)4-7(11)9(12)15-3/h8H,4-5H2,1-3H3

InChI Key

QOHBUNMOALUDKC-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)CC(=O)C(=O)OC)OC

Origin of Product

United States

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